molecular formula C20H12Br2 B2536251 9,10-Dibromo-2-phenylanthracene CAS No. 929103-26-4

9,10-Dibromo-2-phenylanthracene

Cat. No. B2536251
CAS RN: 929103-26-4
M. Wt: 412.124
InChI Key: JBYBLHYEVCYGME-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-phenylanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . It is a yellow-white solid powder that is commonly used as an organic synthesis intermediate .


Synthesis Analysis

The synthesis of this compound involves the use of 9-bromo-10-phenylanthracene and 4-(trifluoromethyl)phenyl boronic acid . The reaction is facilitated by a catalyst, Pd(PPh3)4 .


Molecular Structure Analysis

The molecular formula of this compound is C20H12Br2 .


Chemical Reactions Analysis

9,10-Dibromoanthracene is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 412.12 and is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .

Scientific Research Applications

Subheading

OLEDs and Photon UpconversionMolecules based on 9,10-dibromo-2-phenylanthracene derivatives, such as anthracene, are critical in OLED technology and photon upconversion processes. The study reveals that specific substitutions on the anthracene molecule maintain inherent optical properties while introducing new physical characteristics. This is pivotal for designing blue-emitting materials. The research also explores the use of these derivatives in triplet–triplet annihilation photon upconversion (TTA-UC) systems, indicating their utility in enhancing photon upconversion quantum yields (Gray et al., 2015).

Applications in Organic Semiconductors

Subheading

Building Blocks for N-type Organic Semiconductorsthis compound and its derivatives are promising candidates for n-type organic semiconductors. The synthesis of these compounds and their subsequent reaction to form octafluoro-9,10-diphenylanthracene showcases their potential. The compound's structural and electrochemical properties, like stabilized LUMO energy levels and extended pi stacking, indicate its efficiency in electron transport in solid-state devices (Tannaci et al., 2007).

Fluorescent pH Sensors and Biological Probes

Subheading

Aggregation-Induced Emission and Sensing ApplicationsDerivatives of this compound, like the 9,10-distyrylanthracene (DSA) derivatives, exhibit aggregation-induced emission (AIE) properties. These properties are harnessed to develop new fluorescent pH sensors and biological probes. These probes are adept at interacting with proteins or DNA, amplifying emission, and providing selective detection. This indicates their significant potential in pH sensing and biomacromolecule detection (Lu et al., 2010).

Mechanism of Action

For a comprehensive understanding of the mechanism of action of 9,10-Dibromo-2-phenylanthracene, further research would be necessary. This could involve experimental studies to identify its molecular targets, investigate its interactions with these targets, and understand the biochemical pathways it affects. Additionally, pharmacokinetic studies would be needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s effects at the molecular and cellular levels would need to be studied, and the influence of environmental factors on its action, efficacy, and stability would also need to be considered.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

properties

IUPAC Name

9,10-dibromo-2-phenylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYBLHYEVCYGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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